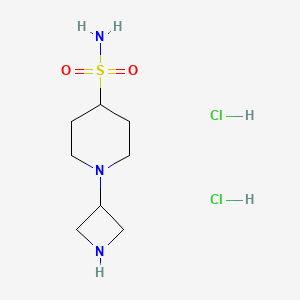
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a chemical entity that appears to be a derivative of azetidine and piperidine, both of which are small, saturated heterocyclic amines. Azetidine is a four-membered ring structure, while piperidine is a six-membered ring. The sulfonamide group is a common moiety in medicinal chemistry, often contributing to the pharmacological properties of drug molecules.
Synthesis Analysis
The synthesis of related azetidine-based compounds involves the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide. This key step allows for the creation of "stretched" analogues of piperidine, piperazine, and morpholine, which are larger in size and offer increased conformational flexibility . These properties are advantageous in drug discovery, as they can lead to improved interactions with biological targets.
Molecular Structure Analysis
X-ray diffraction studies have been used to analyze the molecular geometry of azetidine-based compounds. The exit vector plot analysis confirms that these compounds are indeed larger and possess greater conformational flexibility compared to their parent heterocycles . This suggests that 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride could also exhibit these structural characteristics, potentially affecting its binding properties and overall bioactivity.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 1-alkyl-1,2,3,4-tetrahydropyridines, with organic azides has been studied. These reactions typically result in the formation of 1-alkylpiperidylidene-2-sulfonamides through a 1,3-dipolar cycloaddition reaction . This type of reaction could be relevant to the synthesis or modification of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride, as sulfonamide groups are a common feature in these reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride are not detailed in the provided papers, the properties of azetidine and piperidine derivatives, in general, can be inferred. These compounds are likely to be polar due to the presence of the sulfonamide group and may exhibit basicity due to the amine functionalities. Their solubility in water and organic solvents, melting points, and stability could be influenced by the presence of the azetidine and piperidine rings .
科学的研究の応用
1. Agonist for Human Beta(3) Adrenergic Receptors
Research has shown that azetidine sulfonamides, including 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride, are effective as linkers in the design and synthesis of novel human beta(3) adrenergic receptor (beta(3)-AR) agonists. These compounds have demonstrated potency and good selectivity against beta(1)- and beta(2)-AR (Sum et al., 2003).
2. Antithrombotic Effects
The compound has been investigated in the development of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. This research has implications for antithrombotic treatments, with studies indicating the compound's effectiveness in inhibiting platelet aggregation and increasing blood flow in animal models (Bach et al., 2013).
3. Antimicrobial Properties
A study on piperidine derivatives, closely related to azetidine sulfonamides, highlighted their potential as antimicrobial agents, particularly against bacterial and fungal pathogens affecting tomato plants. This indicates a broader scope for the use of azetidine sulfonamides in combating plant diseases (Vinaya et al., 2009).
4. As Building Blocks in Drug Discovery
3-((Hetera)cyclobutyl)azetidines, including azetidine-based isosteres, have been synthesized and proposed as advanced building blocks for drug discovery. Their increased size and conformational flexibility compared to traditional heterocycles make them promising for lead optimization in pharmaceutical research (Feskov et al., 2019).
5. Neurokinin-2 Receptor Antagonists
Azetidine derivatives have been developed as a novel class of neurokinin-2 (NK2) antagonists. These compounds, derived from azetidinyl lactams, show promise in treating conditions mediated by the NK2 receptor, with enhanced metabolic stability and functional potency (Mackenzie et al., 2002).
特性
IUPAC Name |
1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDQRUGNPZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

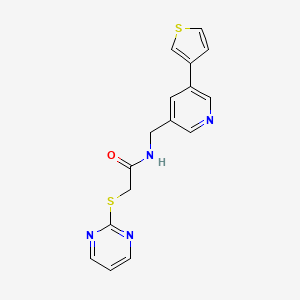
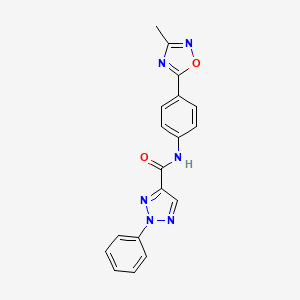
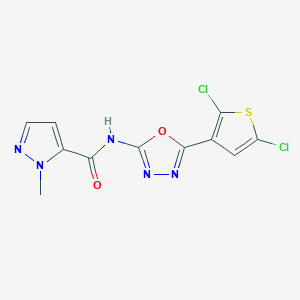
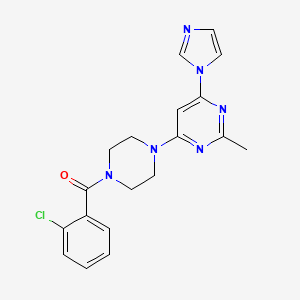
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)
![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)